5-Ethoxy-3-fluoro-4-methoxyphthalonitrile
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Overview
Description
1,2-BENZENEDICARBONITRILE, 5-ETHOXY-3-FLUORO-4-METHOXY- is a complex organic compound with the molecular formula C11H9FN2O2 It is a derivative of benzenedicarbonitrile, featuring ethoxy, fluoro, and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-BENZENEDICARBONITRILE, 5-ETHOXY-3-FLUORO-4-METHOXY- typically involves electrophilic aromatic substitution reactions. The process begins with the nitration of benzene to form dinitrobenzene, followed by reduction to produce benzenediamine. Subsequent reactions introduce the ethoxy, fluoro, and methoxy groups under controlled conditions. Common reagents include ethyl iodide, fluorine gas, and methanol, with catalysts such as aluminum chloride or iron(III) chloride to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by the introduction of substituents using automated reactors. The use of continuous flow reactors can enhance efficiency and yield, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1,2-BENZENEDICARBONITRILE, 5-ETHOXY-3-FLUORO-4-METHOXY- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenation using chlorine or bromine, nitration with nitric acid, and sulfonation with sulfuric acid.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Amines and hydroxylamines.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
1,2-BENZENEDICARBONITRILE, 5-ETHOXY-3-FLUORO-4-METHOXY- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and advanced materials.
Mechanism of Action
The mechanism of action of 1,2-BENZENEDICARBONITRILE, 5-ETHOXY-3-FLUORO-4-METHOXY- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s substituents influence its binding affinity and reactivity, modulating biological pathways and chemical reactions. For example, the fluoro group can enhance the compound’s stability and bioavailability, while the methoxy group may affect its solubility and metabolic profile .
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenedicarbonitrile: Lacks the ethoxy, fluoro, and methoxy substituents, resulting in different chemical properties and reactivity.
5-Ethoxy-3-fluoro-4-methoxybenzonitrile: Similar structure but with variations in the position of nitrile groups.
3-Fluoro-4-methoxybenzonitrile: Lacks the ethoxy group, affecting its chemical behavior and applications.
Uniqueness
The presence of both electron-donating (methoxy, ethoxy) and electron-withdrawing (fluoro, nitrile) groups allows for versatile reactivity and functionality in various chemical and biological contexts .
Properties
Molecular Formula |
C11H9FN2O2 |
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Molecular Weight |
220.20 g/mol |
IUPAC Name |
5-ethoxy-3-fluoro-4-methoxybenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C11H9FN2O2/c1-3-16-9-4-7(5-13)8(6-14)10(12)11(9)15-2/h4H,3H2,1-2H3 |
InChI Key |
IMNLFDRUWSFDTK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C(=C1)C#N)C#N)F)OC |
Origin of Product |
United States |
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